molecular formula C15H12N6O3S B2516005 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034391-52-9

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2516005
CAS No.: 2034391-52-9
M. Wt: 356.36
InChI Key: BZXCBURVUMSUKL-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound, notable for its multi-ring structure that combines elements such as thiophene, oxadiazole, triazole, and furan. This intricate molecular architecture makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide generally involves multiple steps, including the construction of each heterocyclic ring followed by their sequential coupling. The preparation typically begins with:

  • Thiophene Ring Formation: Starting from simple precursors like thiophene-2-carboxylic acid.

  • Oxadiazole Formation: Involving the reaction of a hydrazide with a suitable acyl chloride.

  • Triazole Ring Construction: Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

  • Final Coupling: Coupling the triazole derivative with 3-furoyl chloride under amide formation conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to improve yields and reduce costs. Key considerations include:

  • Catalyst Efficiency: Using high-efficiency catalysts for the CuAAC reaction.

  • Purification: Implementing effective purification methods like recrystallization or chromatography to ensure high purity.

  • Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidative reactions to form sulfoxides or sulfones.

  • Reduction: The nitro groups, if present in precursors, can be reduced to amines.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing Agents: Sodium borohydride or hydrogen gas with palladium for reduction reactions.

  • Substitution Conditions: Typically involve bases like sodium hydride in solvents such as dimethylformamide.

Major Products Formed

  • Oxidized Products: Sulfoxides and sulfones from the thiophene ring.

  • Reduced Products: Amines from nitro groups.

  • Substituted Products: Various functionalized derivatives from nucleophilic substitution on the triazole ring.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's unique structure makes it a candidate for studying new catalytic processes.

  • Material Science:

Biology

  • Drug Discovery: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

  • Molecular Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

  • Therapeutic Agents: Research into its efficacy and mechanism as a therapeutic compound in various diseases.

  • Diagnostic Tools: Utilized in the creation of diagnostic agents for imaging and detection.

Industry

  • Advanced Materials: Used in the production of high-performance materials for electronic applications.

  • Chemical Sensors: Development of sensors based on the compound's reactive properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with various molecular targets. These interactions can modulate biological pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Signal Modulation: Interaction with cellular receptors to modulate signaling pathways.

  • DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

  • N-(2-(4-(3-thiophen-2-yl-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

Uniqueness

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide stands out due to the presence of multiple heterocyclic rings that confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications.

This detailed article outlines the significant aspects of this compound, emphasizing its synthesis, reactions, applications, mechanism, and uniqueness among similar compounds.

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-14(10-3-6-23-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)12-2-1-7-25-12/h1-3,6-9H,4-5H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXCBURVUMSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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